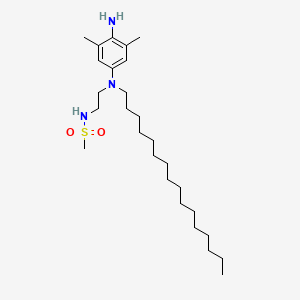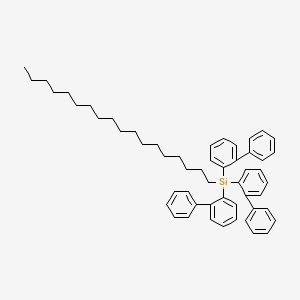
Octadecyltris(2-biphenylyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octadecyltris(2-biphenylyl)silane: is a unique organosilicon compound with the molecular formula C54H64Si and a molecular weight of 741.198 g/mol . This compound is characterized by its long octadecyl chain and three biphenyl groups attached to a silicon atom, making it a versatile molecule in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Octadecyltris(2-biphenylyl)silane typically involves the reaction of octadecyltrichlorosilane with biphenyl lithium reagents. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The process involves the following steps:
- Preparation of biphenyl lithium by reacting biphenyl with lithium metal in anhydrous ether.
- Addition of octadecyltrichlorosilane to the biphenyl lithium solution.
- Stirring the reaction mixture at low temperatures (around -78°C) to ensure complete reaction.
- Work-up involves quenching the reaction with water, followed by extraction and purification using column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .
化学反应分析
Types of Reactions: Octadecyltris(2-biphenylyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon atom to a lower oxidation state.
Substitution: The biphenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Hydride donors such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as bromine or nitric acid.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Lower oxidation state silanes.
Substitution: Biphenyl derivatives with various functional groups.
科学研究应用
Chemistry: Octadecyltris(2-biphenylyl)silane is used as a precursor in the synthesis of advanced materials, including polymers and nanocomposites. Its unique structure allows for the creation of materials with tailored properties .
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials, enhancing their biocompatibility and functionality. It is also explored for drug delivery applications due to its ability to form stable complexes with various drugs .
Industry: In the industrial sector, this compound is employed as a coupling agent in the production of adhesives, sealants, and coatings. Its hydrophobic nature makes it suitable for creating water-repellent surfaces .
作用机制
The mechanism of action of Octadecyltris(2-biphenylyl)silane involves its ability to form strong covalent bonds with various substrates. The silicon atom can interact with hydroxyl groups on surfaces, forming siloxane bonds. This interaction enhances the adhesion and stability of the compound on different materials. The biphenyl groups provide additional stability and hydrophobicity, making it effective in various applications .
相似化合物的比较
- Octadecyltris(2-cyclohexylethyl)silane
- Octadecyltris(4-chlorophenyl)silane
- Octadecyltris(3-chlorophenyl)silane
- Dodecyltris(2-biphenylyl)silane
- Octadecyltris(3-fluorophenyl)silane
- Tetrakis(4-biphenylyl)silane
- (2-biphenylyl)tris(decyl)silane
- Tris(2-biphenyl)silane
- Tris(3-biphenylyl)silane
- Chlorotri(2-biphenylyl)silane
Uniqueness: Octadecyltris(2-biphenylyl)silane stands out due to its combination of a long octadecyl chain and three biphenyl groups. This unique structure imparts exceptional hydrophobicity and stability, making it suitable for a wide range of applications compared to its counterparts .
属性
分子式 |
C54H64Si |
|---|---|
分子量 |
741.2 g/mol |
IUPAC 名称 |
octadecyl-tris(2-phenylphenyl)silane |
InChI |
InChI=1S/C54H64Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-32-45-55(52-42-29-26-39-49(52)46-33-20-17-21-34-46,53-43-30-27-40-50(53)47-35-22-18-23-36-47)54-44-31-28-41-51(54)48-37-24-19-25-38-48/h17-31,33-44H,2-16,32,45H2,1H3 |
InChI 键 |
BSTCCBHFPOZSQR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC[Si](C1=CC=CC=C1C2=CC=CC=C2)(C3=CC=CC=C3C4=CC=CC=C4)C5=CC=CC=C5C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



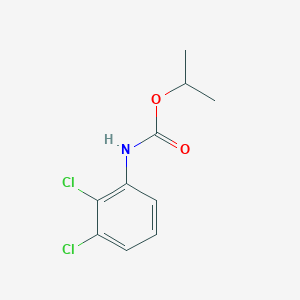
![{[1-(Phenylselanyl)cyclopentyl]selanyl}benzene](/img/structure/B15075840.png)
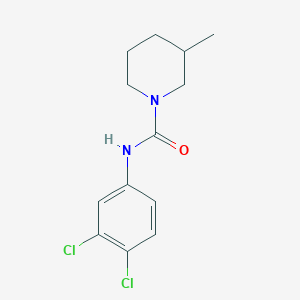
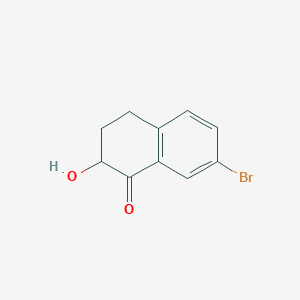


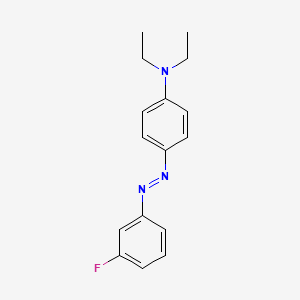
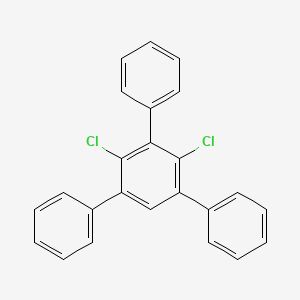
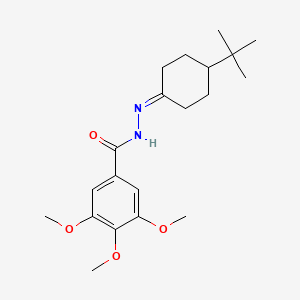
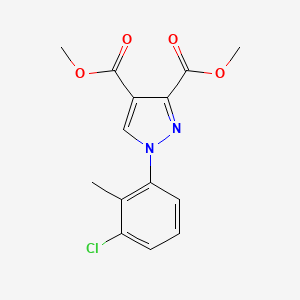
![Ethyl 4-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B15075907.png)
![2-(1H-Benzo[d]imidazol-2-yl)benzenethiol](/img/structure/B15075908.png)
